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molecular formula C10H14O2 B3289953 4-(4-Hydroxybutyl)phenol CAS No. 86223-05-4

4-(4-Hydroxybutyl)phenol

Cat. No. B3289953
M. Wt: 166.22 g/mol
InChI Key: QWEDBUUPMLVCDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08039472B2

Procedure details

4-(4-Hydroxy-phenyl)-butyric acid (22.1 g, 123 mmol) is dissolved in THF (750 ml) and borane-dimethyl sulfide (23.3 ml, 245 mmol) is slowly added. The yellow suspension formed is heated at reflux for 3 hours until most of the solid slowly dissolves. The flask is removed from the heating mantle, and MeOH is slowly added until bubbling ceases and the residual solid has dissolved. The flask is cooled to room temperature and water (1 L) is added. The pH is corrected to 3 with AcOH, then the mixture is extracted with EtOAc (2×500 ml). The organics are washed with brine, dried (MgSO4) and concentrated. The crude product is slurried with silica (500 g) in 25% EtOAc/iso-hexanes (1 L). This is filtered, then flushed with 50% EtOAc/iso-hexanes (2 L) to elute the product. The organics are concentrated to give 4-(4-Hydroxy-butyl)-phenol as a brown oil which crystallizes on standing; 1H NMR (CDCl3): 1.55-1.72 (4H, m), 2.58 (2H, t, J=7.0 Hz), 3.1 (2H, br signal), 3.70 (2H, t, J=6.4 Hz), 6.77 (2H, d, J=8.4 Hz), 7.05 (2H, d, J=8.4 Hz).
Quantity
22.1 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
23.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][C:11](O)=[O:12])=[CH:4][CH:3]=1.CSC.B>C1COCC1>[OH:12][CH2:11][CH2:10][CH2:9][CH2:8][C:5]1[CH:4]=[CH:3][C:2]([OH:1])=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
22.1 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CCCC(=O)O
Name
Quantity
750 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
23.3 mL
Type
reactant
Smiles
CSC.B

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The yellow suspension formed
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours until most of the solid
Duration
3 h
DISSOLUTION
Type
DISSOLUTION
Details
slowly dissolves
CUSTOM
Type
CUSTOM
Details
The flask is removed from the heating mantle, and MeOH
ADDITION
Type
ADDITION
Details
is slowly added
CUSTOM
Type
CUSTOM
Details
until bubbling ceases
DISSOLUTION
Type
DISSOLUTION
Details
the residual solid has dissolved
ADDITION
Type
ADDITION
Details
water (1 L) is added
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with EtOAc (2×500 ml)
WASH
Type
WASH
Details
The organics are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
This is filtered
CUSTOM
Type
CUSTOM
Details
flushed with 50% EtOAc/iso-hexanes (2 L)
WASH
Type
WASH
Details
to elute the product
CONCENTRATION
Type
CONCENTRATION
Details
The organics are concentrated

Outcomes

Product
Name
Type
product
Smiles
OCCCCC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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